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molecular formula C12H9N3O B070917 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile CAS No. 183500-37-0

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Cat. No. B070917
M. Wt: 211.22 g/mol
InChI Key: AMUOEEKBBOOOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001835

Procedure details

To a solution of the alcohol from Step D (21.5 g, 101 mmol) in 500 ml, of DMSO at room temperature was added triethylamine (56 mL, 402 mmol), then SO3 -pyridine complex (40.5 g, 254 mmol). After 45 minutes, the reaction was poured into 2.5 L of EtOAc, washed with water (4×1 L) and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the aldehyde as a white powder which wits sufficiently pure for use in the next step without further purification.
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13][OH:14])=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2].CS(C)=O.C(N(CC)CC)C>CCOC(C)=O>[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH:13]=[O:14])=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(CN2C=NC=C2CO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (4×1 L) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2C=NC=C2C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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